molecular formula C9H17FO B162437 3-Fluorononan-2-one CAS No. 130409-83-5

3-Fluorononan-2-one

Cat. No. B162437
M. Wt: 160.23 g/mol
InChI Key: GUIKMOFSQXZSBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluorononan-2-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a synthetic organic compound that belongs to the family of ketones. The compound has a molecular formula of C9H17FO and a molecular weight of 166.23 g/mol. In

Scientific Research Applications

3-Fluorononan-2-one has several scientific research applications. One of the primary applications is in the field of organic synthesis. The compound is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the production of polymers and plastics.

Mechanism Of Action

The mechanism of action of 3-Fluorononan-2-one is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes play a crucial role in the transmission of nerve impulses, and their inhibition can lead to various physiological effects.

Biochemical And Physiological Effects

3-Fluorononan-2-one has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit acetylcholinesterase and butyrylcholinesterase activity. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. The compound has also been shown to have anticonvulsant and analgesic effects.

Advantages And Limitations For Lab Experiments

One of the primary advantages of 3-Fluorononan-2-one is its high purity, which makes it suitable for use in various lab experiments. The compound is also relatively stable and has a long shelf life. However, one of the limitations of the compound is its high cost, which can limit its widespread use in scientific research.

Future Directions

There are several future directions for the research of 3-Fluorononan-2-one. One potential direction is the development of new synthetic methods for the compound, which could reduce its cost and increase its availability. Another direction is the exploration of the compound's potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease. Further studies are also needed to fully understand the compound's mechanism of action and its effects on various physiological processes.
Conclusion:
In conclusion, 3-Fluorononan-2-one is a synthetic organic compound that has several scientific research applications. Its high purity and stability make it suitable for use in various lab experiments. The compound's mechanism of action is not fully understood, but it has been shown to have several biochemical and physiological effects. Future research directions include the development of new synthetic methods, exploration of potential therapeutic applications, and further studies to understand the compound's mechanism of action.

Synthesis Methods

The synthesis of 3-Fluorononan-2-one involves the reaction of 1-bromo-3-fluoropentane with potassium tert-butoxide in dimethyl sulfoxide (DMSO) solvent. The reaction takes place at a temperature of 80°C for 24 hours, and the resulting product is purified through distillation. This method yields a high purity product with a yield of approximately 60%.

properties

CAS RN

130409-83-5

Product Name

3-Fluorononan-2-one

Molecular Formula

C9H17FO

Molecular Weight

160.23 g/mol

IUPAC Name

3-fluorononan-2-one

InChI

InChI=1S/C9H17FO/c1-3-4-5-6-7-9(10)8(2)11/h9H,3-7H2,1-2H3

InChI Key

GUIKMOFSQXZSBE-UHFFFAOYSA-N

SMILES

CCCCCCC(C(=O)C)F

Canonical SMILES

CCCCCCC(C(=O)C)F

synonyms

2-Nonanone, 3-fluoro-

Origin of Product

United States

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